molecular formula C24H19ClF2N2O2 B11216963 9-Chloro-5-(3,4-difluorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-5-(3,4-difluorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11216963
M. Wt: 440.9 g/mol
InChI Key: OMRRETJWKNWXNK-UHFFFAOYSA-N
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Description

4-[9-CHLORO-5-(3,4-DIFLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL ETHYL ETHER is a complex organic compound characterized by its unique structure, which includes a chlorinated and difluorinated phenyl group attached to a dihydropyrazolobenzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[9-CHLORO-5-(3,4-DIFLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL ETHYL ETHER typically involves multi-step organic reactionsThe final step often involves the etherification of the phenyl group with ethyl ether under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts and reaction conditions to facilitate the cyclization and substitution reactions. Additionally, large-scale production may employ continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[9-CHLORO-5-(3,4-DIFLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL ETHYL ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be further explored for their unique properties and applications .

Scientific Research Applications

4-[9-CHLORO-5-(3,4-DIFLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL ETHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[9-CHLORO-5-(3,4-DIFLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL ETHYL ETHER involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[9-CHLORO-5-(3,4-DIFLUOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL ETHYL ETHER lies in its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .

Properties

Molecular Formula

C24H19ClF2N2O2

Molecular Weight

440.9 g/mol

IUPAC Name

9-chloro-5-(3,4-difluorophenyl)-2-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H19ClF2N2O2/c1-2-30-17-7-3-14(4-8-17)21-13-22-18-12-16(25)6-10-23(18)31-24(29(22)28-21)15-5-9-19(26)20(27)11-15/h3-12,22,24H,2,13H2,1H3

InChI Key

OMRRETJWKNWXNK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC(=C(C=C5)F)F

Origin of Product

United States

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